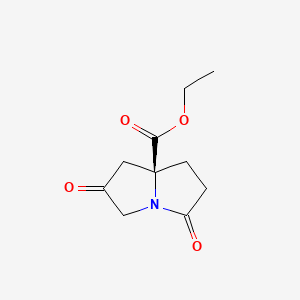

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

CAS No.:

Cat. No.: VC13753941

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO4 |

|---|---|

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | ethyl (8S)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate |

| Standard InChI | InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3/t10-/m0/s1 |

| Standard InChI Key | SMGHZIGHUPYEIQ-JTQLQIEISA-N |

| Isomeric SMILES | CCOC(=O)[C@@]12CCC(=O)N1CC(=O)C2 |

| SMILES | CCOC(=O)C12CCC(=O)N1CC(=O)C2 |

| Canonical SMILES | CCOC(=O)C12CCC(=O)N1CC(=O)C2 |

Introduction

Chemical Identity and Structural Characteristics

(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS No. 2703745-57-5) is a chiral bicyclic compound with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . Its IUPAC name, ethyl (8S)-3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate, reflects the stereochemistry at the 7a position and the ethyl ester functional group.

Key Structural Features:

-

Bicyclic Framework: A fused pyrrolizine system comprising two five-membered rings sharing a nitrogen atom.

-

Carbonyl Groups: Two ketone groups at positions 2 and 5, contributing to its reactivity in nucleophilic additions and reductions.

-

Ethyl Ester Moiety: Enhances solubility in organic solvents and serves as a protecting group for carboxylic acid derivatives.

Table 1: Molecular Properties

The compound’s stereochemistry is critical for its biological activity, as evidenced by its specific interaction with enzymatic targets.

Synthesis and Manufacturing

The synthesis of (S)-ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate involves multistep organic reactions requiring precise control over stereochemistry and reaction conditions.

Key Synthetic Routes

-

Chiral Pool Synthesis: Utilizes enantiomerically pure starting materials, such as L-proline derivatives, to ensure the desired (S)-configuration. For example, cyclocondensation of proline with diketones under acidic conditions yields the pyrrolizine core .

-

Catalytic Asymmetric Synthesis: Employs chiral catalysts, such as organocatalysts or transition metal complexes, to induce asymmetry during ring-forming steps. This method improves yield and enantiomeric excess (ee > 95%).

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | L-Proline, HCl, reflux | Formation of azomethine ylide |

| 2 | Dialkyl acetylenedicarboxylate, MeOH | Cycloaddition to form bicyclic core |

| 3 | Ethanol, H₂SO₄, 60°C | Esterification |

Industrial Scalability

While laboratory-scale syntheses are well-documented, industrial production faces challenges in maintaining stereochemical purity at scale. Continuous-flow reactors and immobilized catalysts are being explored to enhance efficiency .

Physicochemical Properties

The compound’s reactivity and stability are influenced by its functional groups:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

-

Thermal Stability: Decomposes above 200°C without a distinct melting point .

-

Spectroscopic Data:

-

IR: Strong absorptions at 1740 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O ketone).

-

NMR: Characteristic signals at δ 4.2 ppm (quartet, CH₂CH₃) and δ 2.8 ppm (multiplet, pyrrolizine protons).

-

Applications and Research Findings

Medicinal Chemistry

-

Kinase Inhibition: The compound’s pyrrolizine scaffold mimics ATP-binding sites in kinases. Preliminary studies suggest inhibitory activity against Janus kinases (JAKs), which are implicated in autoimmune diseases .

-

Anticancer Potential: Derivatives of this compound exhibit antiproliferative effects in in vitro models of breast and lung cancer, with IC₅₀ values ranging from 5–20 μM .

Synthetic Intermediate

The ethyl ester group serves as a versatile handle for further functionalization:

-

Hydrolysis: Yields the corresponding carboxylic acid, a precursor for amide-coupled drug candidates .

-

Reduction: Sodium borohydride reduces ketones to alcohols, enabling access to polyhydroxylated pyrrolizidines .

| Hazard | Precaution |

|---|---|

| Skin Irritant | Wear nitrile gloves and lab coat |

| Eye Damage | Use safety goggles |

| Inhalation Risk | Work in a fume hood |

In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.

Recent Advances and Future Directions

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume